1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid

Catalog No.
S14009419
CAS No.
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-...

Product Name

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-2-carboxylic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11)4-5-10/h4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

MUOSPDMHLGCSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC12CC2)C(=O)O

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure, which features a spiro[2.2]pentane framework. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amine functionalities during

  • Substitution Reactions: The Boc protecting group can be replaced by various functional groups under suitable conditions.
  • Hydrolysis: This reaction can remove the Boc group, yielding the free amine form of the compound.
  • Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction depending on the reagents used.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve alkyl halides or acyl chlorides in the presence of a base.
  • Hydrolysis: Conducted under acidic or basic conditions, often utilizing hydrochloric acid or sodium hydroxide.
  • Oxidation and Reduction: Can be performed using reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products Formed

  • Substitution Reactions: Various substituted derivatives are produced.
  • Hydrolysis: The free amine form of the compound is obtained.
  • Oxidation and Reduction: Results in oxidized or reduced derivatives based on specific reaction conditions.

The biological activity of 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is primarily investigated in the context of pharmacology and biochemistry. Its unique structure allows it to interact with various biological targets, potentially influencing enzyme mechanisms and protein-ligand interactions. Preliminary studies suggest that compounds with spirocyclic structures may exhibit interesting pharmacological properties, making them candidates for further research in drug design and development.

Synthetic Routes

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid typically involves:

  • Reacting spiro[2.2]pentane-1-carboxylic acid with a tert-butoxycarbonyl protecting group.
  • Utilizing organic solvents such as dichloromethane or tetrahydrofuran.
  • Employing bases like triethylamine to facilitate the reaction, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial context, similar synthetic routes are employed but scaled up using automated reactors and continuous flow systems to improve efficiency and yield. Techniques such as recrystallization or chromatography are utilized for purification to achieve high purity levels.

1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Used in studies related to enzyme mechanisms and protein-ligand interactions.
  • Medicine: Investigated for potential therapeutic applications, particularly in drug development.
  • Industry: Employed in producing specialty chemicals and materials due to its unique reactivity profile.

The interaction studies of 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid focus on its binding affinity with enzymes and receptors. The presence of the Boc protecting group allows selective reactions at other functional sites, which can enhance its efficacy as a ligand in biological systems. Understanding these interactions is crucial for elucidating its mechanism of action in biological contexts, contributing to its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid:

  • 4-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid
  • Methyl 3-{(tert-butoxycarbonyl)amino}bicyclo[1.1.1]pentane-1-carboxylate
  • Methyl 4-{(tert-butoxycarbonyl)amino}butanoate
  • 3-{(Boc-amino)}bicyclo[1.1.1]pentane-1-carboxylic acid
  • Trans-Methyl 4-{(tert-butoxycarbonyl)amino}cyclohexanecarboxylate

Uniqueness

The uniqueness of 1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid lies in its specific spirocyclic structure combined with the Boc protecting group, which facilitates versatile chemical reactivity not commonly found in other similar compounds. This distinctive feature enhances its utility in various research and industrial applications, setting it apart from its analogs .

Alkylidene Cyclopropane-Based Ring Expansion Strategies

Alkylidene cyclopropanes (ACPs) serve as pivotal intermediates in spiro[2.2]pentane synthesis due to their inherent ring strain (~40 kcal/mol), which drives thermodynamically favorable ring-expansion reactions. For example, gold-catalyzed cycloisomerization of ACP-bearing 1,5-enynes enables the formation of tricyclic structures via a 6-endo-dig-cyclization/ring expansion cascade. This method, when applied to substrates such as 1a (R² = 1-propynyl), yields tricyclic products like 2a with high diastereoselectivity (70% yield) under mild conditions (50°C in 1,2-dichloroethane).

The Simmons-Smith cyclopropanation of allenamides represents another key strategy. Using Et₂Zn and ICH₂X (X = I, Cl), unsubstituted allenamides undergo bis-cyclopropanation to form amido-spiro[2.2]pentanes in excellent yields (e.g., 6 from allenamide 4). While diastereoselectivity remains low for unsubstituted substrates, α-substituted allenamides improve selectivity through conformational control, enabling access to amido-methylene cyclopropanes.

Table 1: Comparison of Ring Expansion Methods

SubstrateCatalyst/ReagentConditionsYieldDiastereoselectivity
ACP-bearing enynePPh₃AuNTf₂DCE, 50°C, 48 h70%>20:1 dr
Allenamide 4Et₂Zn, ICH₂ClCH₂Cl₂, 12 h90%Low
α-Substituted allenamideEt₂Zn, ICH₂IDCE, 12 h85%Moderate (3:1 dr)

Tert-Butoxycarbonyl Protection-Deprotection Sequences in Amino Acid Functionalization

The tert-butoxycarbonyl (Boc) group is widely employed to protect amino groups during spiro[2.2]pentane synthesis. For instance, 1-{[(tert-butoxycarbonyl)amino]spiro[2.2]pentane-1-carboxylic acid is synthesized via Boc protection of the spirocyclic amine intermediate, followed by carboxylation. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, achieving near-quantitative protection.

Deprotection is efficiently accomplished using oxalyl chloride in methanol at room temperature, which cleaves the Boc group without affecting carboxylic acid functionalities. This method, applicable to aliphatic and heterocyclic substrates, achieves yields up to 90% within 1–4 hours.

Table 2: Boc Protection and Deprotection Conditions

StepReagentConditionsYield
Boc Protection(Boc)₂O, DMAPCH₂Cl₂, 0°C to RT95%
Boc DeprotectionOxalyl chloride, MeOHRT, 2 h90%

Flow Chemistry Applications for Spirocyclic Intermediate Generation

Flow chemistry has revolutionized the synthesis of spirocyclic compounds by enhancing reaction control and scalability. For example, gold-catalyzed spiroketalization in continuous flow systems enables rapid access to spirangien A methyl ester, a structurally related spirocycle. By optimizing parameters such as residence time (10–30 minutes) and temperature (50–80°C), this method achieves 85% yield with minimal byproduct formation.

Similarly, iridium-catalyzed hydrogenation and iterative Roush crotylations have been adapted to flow systems, reducing reaction times from days to hours while maintaining high enantioselectivity (>98% ee). These advancements are directly applicable to spiro[2.2]pentane synthesis, particularly for multi-step sequences requiring precise stoichiometric control.

Table 3: Flow Chemistry Parameters for Spirocycle Synthesis

ReactionCatalystResidence TimeTemperatureYield
SpiroketalizationAuCl₃20 min70°C85%
HydrogenationIr(cod)Cl₂15 min50°C90%
CrotylationRoush reagent30 minRT78%

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.11575802 g/mol

Monoisotopic Mass

227.11575802 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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